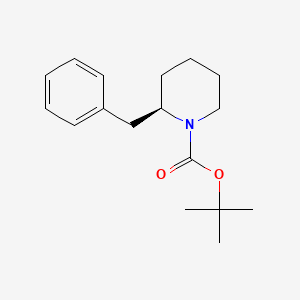

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate

Description

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis. Its stereochemistry (R-configuration at the 2-position) and the Boc group enhance stability during synthetic transformations while enabling selective deprotection under acidic conditions .

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl (2R,5R)-2-benzyl-5-hydroxypiperidine-1-carboxylate (a related precursor) undergoes functionalization using reagents like 3-azidopropanol tosylate in the presence of NaH/DMF, yielding derivatives with modified alkoxy substituents .

Properties

IUPAC Name |

tert-butyl (2R)-2-benzylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMLBZLGNDVECE-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method allows for the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in a single pot reaction . Another method involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes due to their efficiency and scalability. These methods ensure consistent product quality and reduce the environmental impact compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: In the presence of tert-butyl hydroperoxide, the compound can undergo oxidation reactions.

Reduction: The compound can be reduced using common reducing agents.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, allowing for efficient transformations without harsh conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.

Biology: The compound is used in studies involving macromolecular complexes and neurotransmitter release.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as calmodulin-2 and calmodulin-3 in humans . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The benzyl group in the target compound introduces steric bulk and aromatic π-π interactions, favoring interactions in receptor-binding assays compared to aliphatic substituents (e.g., hydroxyethyl or oxo groups) .

- Solubility : Hydrophilic substituents (e.g., hydroxyethyl or hydroxymethyl) improve aqueous solubility, whereas the benzyl group enhances lipophilicity .

- Reactivity : The 4-oxo derivative (CAS 190906-92-4) undergoes nucleophilic additions at the ketone, unlike the benzyl-substituted compound, which is more stable under basic conditions .

Piperazine Derivatives with High Structural Similarity

Key Observations :

- Functional Group Diversity : Piperazine derivatives often exhibit higher conformational flexibility and nitrogen-rich environments, making them suitable for targeting enzymes or receptors requiring multiple hydrogen bonds .

- Stereochemical Impact : The R-configuration in both the target compound and CAS 1212133-43-1 ensures enantioselectivity in asymmetric catalysis, whereas spirocyclic derivatives (e.g., CAS 1256643-27-2) restrict rotation, enhancing binding affinity .

Biological Activity

Introduction

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves the reaction of piperidine derivatives with various benzyl and tert-butyl carbamates. The resulting compound exhibits a piperidine backbone, which is crucial for its biological interactions.

Chemical Structure

The chemical structure can be represented as follows:

This structure features a tert-butyl group attached to the nitrogen atom of the piperidine ring, enhancing lipophilicity and potentially influencing biological activity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit varying degrees of antimicrobial activity. For instance, while some derivatives show no intrinsic antibacterial activity against E. coli (MIC > 250 μM), they can enhance the efficacy of existing antibiotics by inhibiting efflux pumps like AcrB .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In one study, a related compound showed significantly better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the piperidine ring significantly affect biological activity. For instance, substituents at specific positions on the ring can enhance or diminish the compound's ability to interact with biological targets. A notable finding is that higher basicity in substituents correlates with increased antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of related piperidine derivatives, it was found that while this compound itself had limited direct antibacterial effects, it effectively potentiated the activity of antibiotics against resistant strains of bacteria. This suggests a potential role in combination therapies for treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of similar piperidine compounds demonstrated that certain structural modifications led to enhanced selectivity and potency against cancer cells. The findings indicated that compounds with a benzyl moiety exhibited superior inhibition of cell proliferation in vitro, emphasizing the importance of structural configuration in therapeutic efficacy .

Table 1: Biological Activities of Related Compounds

| Compound Name | MIC (μM) | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | >250 | N/A | Antimicrobial |

| Compound A (related structure) | 12.5 | 5 | Antimicrobial |

| Compound B (related structure) | 4 | 10 | Anticancer |

| Compound C (related structure) | >500 | 15 | Anticancer |

Table 2: Structure-Activity Relationship Findings

| Modification Type | Effect on Activity |

|---|---|

| Benzyl substitution | Increased cytotoxicity |

| Higher basicity substituents | Enhanced antimicrobial activity |

| Presence of alkoxy groups | Reduced potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.